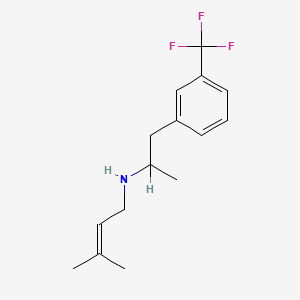
N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine is a synthetic compound with a complex structure that includes an isopentenyl group, a methyl group, and a trifluoromethylphenethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine typically involves multiple steps, starting with the preparation of the trifluoromethylphenethylamine core. This can be achieved through the reaction of trifluoromethylbenzene with ethylamine under specific conditions. The isopentenyl group is then introduced through a Friedel-Crafts alkylation reaction, using isopentenyl chloride as the alkylating agent. The final step involves the methylation of the alpha position, which can be accomplished using methyl iodide in the presence of a strong base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine can undergo various chemical reactions, including:
Oxidation: The isopentenyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential role in modulating biological pathways, particularly those involving cytokinin activity.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer treatment, due to its antiproliferative effects.
Industry: It is used in the development of biosensors and other analytical tools for detecting specific biological molecules .
Mecanismo De Acción
The mechanism of action of N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets, such as adenosine receptors. It has been shown to bind selectively to the adenosine A3 receptor, inhibiting the formation of cyclic AMP (cAMP) and exerting antiproliferative effects on tumor cells. This interaction can be blocked by specific antagonists, indicating a receptor-mediated mechanism .
Comparación Con Compuestos Similares
Similar Compounds
N6-(2-Isopentenyl)adenine (iP): A naturally occurring cytokinin with similar structural features.
Zeatin: Another cytokinin with a similar isopentenyl side chain.
Benzyladenine (BA): A synthetic cytokinin with comparable biological activity
Uniqueness
N-(2-Isopentenyl)-alpha-methyl-m-trifluoromethylphenethylamine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Propiedades
Número CAS |
74051-23-3 |
|---|---|
Fórmula molecular |
C15H20F3N |
Peso molecular |
271.32 g/mol |
Nombre IUPAC |
3-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]but-2-en-1-amine |
InChI |
InChI=1S/C15H20F3N/c1-11(2)7-8-19-12(3)9-13-5-4-6-14(10-13)15(16,17)18/h4-7,10,12,19H,8-9H2,1-3H3 |
Clave InChI |
QRZZGUUNMZTINV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B13406242.png)
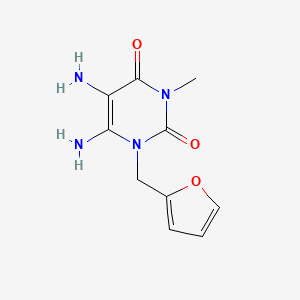
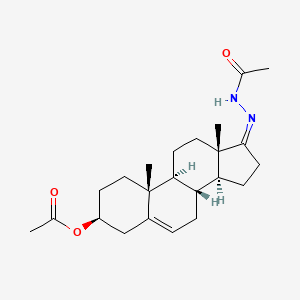
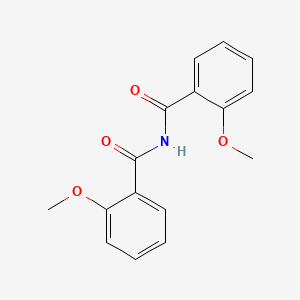
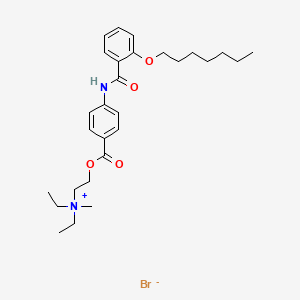
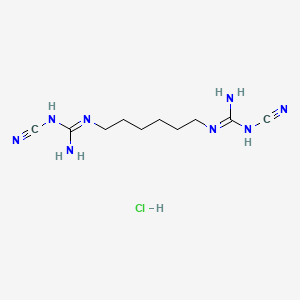
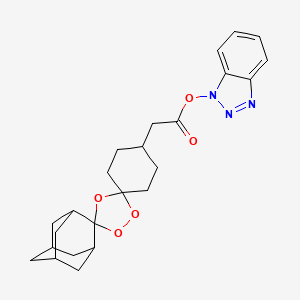
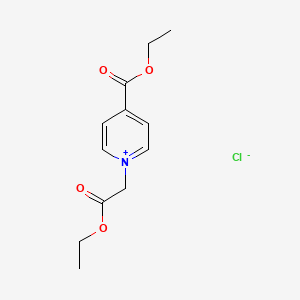
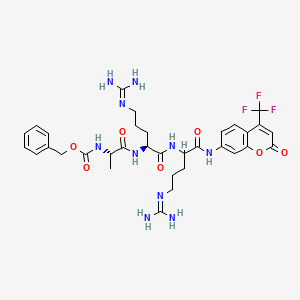
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
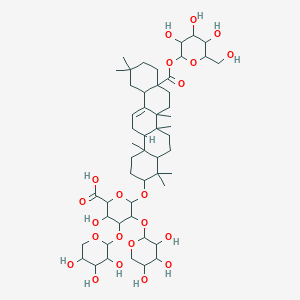
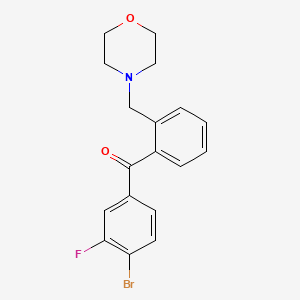
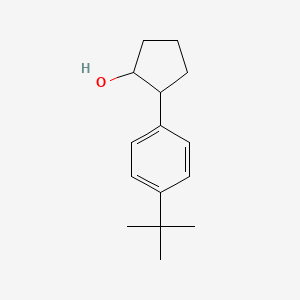
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
